molecular formula C20H19N3O3S B6701491 methyl 2-(N-(2-pyridin-2-yl-1,3-thiazole-5-carbonyl)anilino)butanoate

methyl 2-(N-(2-pyridin-2-yl-1,3-thiazole-5-carbonyl)anilino)butanoate

Cat. No.: B6701491
M. Wt: 381.4 g/mol
InChI Key: CLGVRYFCMNMEKC-UHFFFAOYSA-N
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Description

Methyl 2-(N-(2-pyridin-2-yl-1,3-thiazole-5-carbonyl)anilino)butanoate is a complex organic compound that features a thiazole ring, a pyridine ring, and a butanoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(N-(2-pyridin-2-yl-1,3-thiazole-5-carbonyl)anilino)butanoate typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized by the reaction of 2-aminothiophenol with α-haloketones. The pyridine ring is then introduced through a nucleophilic substitution reaction. The final step involves the esterification of the carboxylic acid group with methanol under acidic conditions to form the butanoate ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and automated systems can help in scaling up the production process while maintaining the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(N-(2-pyridin-2-yl-1,3-thiazole-5-carbonyl)anilino)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the nitro or carbonyl groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of methyl 2-(N-(2-pyridin-2-yl-1,3-thiazole-5-carbonyl)anilino)butanoate involves its interaction with specific molecular targets. The thiazole and pyridine rings can interact with enzymes or receptors, modulating their activity. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(N-(2-pyridin-2-yl-1,3-thiazole-5-carbonyl)anilino)propanoate
  • Ethyl 2-(N-(2-pyridin-2-yl-1,3-thiazole-5-carbonyl)anilino)butanoate
  • Methyl 2-(N-(2-pyridin-2-yl-1,3-thiazole-5-carbonyl)anilino)pentanoate

Uniqueness

Methyl 2-(N-(2-pyridin-2-yl-1,3-thiazole-5-carbonyl)anilino)butanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both thiazole and pyridine rings allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

methyl 2-(N-(2-pyridin-2-yl-1,3-thiazole-5-carbonyl)anilino)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-3-16(20(25)26-2)23(14-9-5-4-6-10-14)19(24)17-13-22-18(27-17)15-11-7-8-12-21-15/h4-13,16H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLGVRYFCMNMEKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC)N(C1=CC=CC=C1)C(=O)C2=CN=C(S2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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